1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
Description
Significance of Pyrrole (B145914) Scaffold in Chemical Research
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in chemical research, particularly in the realm of medicinal chemistry. Its structural motif is found in a multitude of natural products that are essential for life, such as heme, the core of hemoglobin responsible for oxygen transport, and chlorophyll, the pigment vital for photosynthesis. Beyond its natural occurrence, the pyrrole nucleus is a cornerstone in the synthesis of a diverse range of pharmaceutical agents.
The unique electronic properties of the pyrrole ring, characterized by its π-electron-rich system, make it amenable to a variety of chemical transformations. This reactivity allows chemists to introduce a wide range of functional groups, thereby modulating the molecule's steric and electronic properties to achieve desired biological activities. Consequently, pyrrole derivatives have been successfully developed as antibacterial, antiviral, anti-inflammatory, and anticancer agents. The adaptability of the pyrrole scaffold continues to make it a focal point for the discovery and development of new therapeutic agents.
The Role of Halogenated and Sulfonated Pyrroles in Organic Synthesis
The introduction of halogen and sulfonyl groups onto the pyrrole ring significantly enhances its synthetic utility. Halogenated pyrroles, particularly iodo- and bromo-substituted derivatives, are valuable intermediates in modern organic synthesis. The carbon-halogen bond serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming methodologies allow for the construction of complex molecular architectures from relatively simple precursors. For instance, an iodo-substituted pyrrole can be coupled with a boronic acid to form a biaryl structure, a common motif in many pharmaceutical compounds.
Similarly, the sulfonyl group (–SO₂R) is a strong electron-withdrawing group that can significantly influence the reactivity of the pyrrole ring. It can direct further substitution reactions to specific positions and can also be a key pharmacophore in its own right, contributing to the binding of a molecule to its biological target. The synthesis of sulfonated pyrroles can be achieved through various methods, including the use of a sulfur trioxide-pyridine complex. The resulting sulfonylated pyrroles are not only important for their biological activities but also serve as versatile intermediates for further chemical modifications.
Specific Research Context of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- within Substituted Pyrrole Chemistry
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is a specialized building block that embodies the synthetic advantages of both halogenation and sulfonation. While extensive research dedicated solely to this compound is not widely published, its structure suggests a clear and strategic role in synthetic organic chemistry, particularly in the construction of complex, substituted pyrrole-containing molecules.
This compound, with the CAS Number 918487-84-0, possesses two key functional groups that dictate its reactivity and potential applications. bldpharm.com The methylsulfonyl group at the 2-position acts as a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution but can activate adjacent positions for nucleophilic attack. The iodo group at the 4-position is a prime site for metal-catalyzed cross-coupling reactions. This arrangement allows for a sequential and regioselective functionalization of the pyrrole core.
A synthetic chemist might envision using 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- as a key intermediate in the synthesis of targeted drug candidates. For example, the iodo group could be utilized in a Suzuki coupling to introduce an aryl or heteroaryl moiety, while the sulfonyl group could serve as a crucial interaction point with a biological receptor or be further transformed. The N-H of the pyrrole ring also offers another site for modification, allowing for the introduction of a variety of substituents to explore structure-activity relationships. The commercial availability of this compound suggests its utility as a readily accessible starting material for the synthesis of more complex and potentially bioactive molecules.
Chemical Compound Information
| Compound Name |
| 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- |
| 4-iodo-1H-pyrrole-2-carboxylic acid |
| methyl 4-iodo-1-methyl-1h-pyrrole-2-carboxylate |
| methyl 4-iodo-5-(2-thienyl)-1H-pyrrole-2-carboxylate |
| methyl 4-iodo-1-[(4-methylphenyl)sulfonyl]-5-(2-thienyl)-2,3-dihydro-1H-pyrrole-2-carboxylate |
| 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide |
| 1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]- |
| 4-Iodo-1H-pyrrole-2-carbaldehyde |
Properties of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
| Property | Value |
|---|---|
| CAS Number | 918487-84-0 bldpharm.com |
| Molecular Formula | C₅H₆INO₂S bldpharm.com |
| Molecular Weight | 271.08 g/mol bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methylsulfonyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2S/c1-10(8,9)5-2-4(6)3-7-5/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLIUBXWGLSMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CN1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization of 1h Pyrrole, 4 Iodo 2 Methylsulfonyl Scaffold
Transformations Involving the Iodine Substituent
The carbon-iodine (C-I) bond on the pyrrole (B145914) ring is the primary site for transformations aimed at carbon-carbon bond formation or the introduction of other functional groups. The electron-deficient nature of the pyrrole ring, enhanced by the adjacent sulfonyl group, makes the C-I bond susceptible to a variety of metal-catalyzed and nucleophilic reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, and the iodo-substituent of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- serves as an excellent handle for such transformations. The C-I bond is highly reactive towards the initial oxidative addition step in the catalytic cycle of these reactions.
Suzuki Coupling: This reaction would involve the coupling of the iodo-pyrrole with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C4 position.
Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield 4-alkynyl-2-(methylsulfonyl)pyrroles. These products can serve as precursors for various heterocyclic systems.
Heck Reaction: The Mizoroki-Heck reaction allows for the arylation or vinylation of alkenes. organic-chemistry.orgrsc.org In this context, 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- would react with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the C4 position, yielding a substituted alkene. organic-chemistry.orglibretexts.org The reaction conditions for similar heteroaryl iodides, such as 4-iodo-1H-pyrazoles, have been well-established, often utilizing catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands such as P(OEt)₃. clockss.org
The table below summarizes typical conditions for Heck-Mizoroki reactions involving iodo-heterocycles, which are analogous to the expected reactivity of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-.
Table 1: Representative Conditions for Heck-Mizoroki Reactions of Iodo-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | 95 | clockss.org |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 140 | Good to Excellent | rsc.org |
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction requires significant activation by electron-withdrawing groups positioned ortho or para to the leaving group. semanticscholar.org In the case of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, the methylsulfonyl group at C2 exerts a strong electron-withdrawing effect, which could potentially activate the C4 position for nucleophilic attack.
However, the success of an SNAr reaction is also highly dependent on the nature of the leaving group. Generally, for SNAr reactions, the reactivity order of halogens is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Since iodide is the best leaving group but the worst at activating the ring for the initial attack, SNAr reactions at the iodinated position of this scaffold are expected to be challenging and less favorable compared to other transformations like cross-coupling.
The trifluoromethyl (-CF₃) group is a valuable substituent in medicinal chemistry, and its direct introduction onto heterocyclic scaffolds is of significant interest. Copper-catalyzed trifluoromethylation reactions have emerged as a robust method for functionalizing aryl and heteroaryl iodides. beilstein-journals.orgacs.org These reactions can be performed on 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- to install a CF₃ group at the C4 position.
Various trifluoromethylating agents and copper sources can be employed. Common reagents include trimethyl(trifluoromethyl)silane (TMSCF₃), sodium trifluoroacetate (B77799) (CF₃CO₂Na), and pre-formed copper-CF₃ complexes. beilstein-journals.orgacs.orgnih.gov The reactions are typically carried out in a polar aprotic solvent like DMF or DMPU, often requiring a ligand such as 1,10-phenanthroline. beilstein-journals.org The choice of reagent and conditions allows for broad functional group compatibility. beilstein-journals.orgrsc.org
Table 2: Conditions for Copper-Catalyzed Trifluoromethylation of (Hetero)aryl Iodides
| CF₃ Source | Catalyst/Reagent | Ligand | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| TMSCF₃ | CuI / Trimethylborate | - | NMP | 60 | acs.org |
| CF₃I / Zn dust | CuI | 1,10-phenanthroline | DMPU | 50 | beilstein-journals.org |
| CF₃CO₂Na | CuI / Ag₂O | - | DMF | 120 | beilstein-journals.orgnih.gov |
| [Cu(phen)O₂CCF₃] | - | (part of reagent) | DMF | 120 | beilstein-journals.orgnih.gov |
Reactions of the Methylsulfonyl Group
The methylsulfonyl (-SO₂Me) group is generally considered stable and often serves as an electron-withdrawing directing group. However, under specific conditions, it can also undergo transformations, primarily involving cleavage of the C(sp²)-S bond.
The C(sp²)-S bond in aryl methyl sulfones is typically robust. While numerous methods exist for the formation of this bond to synthesize aryl sulfones, reactions that functionalize or replace an existing sulfonyl group without complete removal are less common. organic-chemistry.orgorganic-chemistry.org Some advanced rhodium-catalyzed methods have been developed for the coupling of aryl methyl sulfides with boronic acids, suggesting that under specific catalytic conditions, the C-S bond can be activated. rsc.org However, for a methyl sulfone, such transformations are more difficult due to the higher oxidation state of sulfur. The primary reactivity of the sulfonyl group on the pyrrole scaffold remains its ability to activate the ring and act as a leaving group in desulfonylation reactions.
Desulfonylation is the removal of a sulfonyl group, typically replacing it with a hydrogen atom. organicreactions.org This transformation is valuable when the sulfonyl group has served its synthetic purpose (e.g., as an activating or directing group) and is no longer needed in the final molecule. These reactions are reductive in nature, cleaving the C-S bond. wikipedia.orgwikiwand.com
The mechanism often involves a single-electron transfer to the sulfone, forming a radical anion which then fragments to cleave the C-S bond. wikipedia.org A variety of reducing agents can accomplish this transformation. researchgate.net
Table 3: Common Reagents for Reductive Desulfonylation
| Reagent | Description | Reference |
|---|---|---|
| Sodium amalgam (Na/Hg) | An active metal reducing agent, effective for a wide range of sulfones. | wikipedia.org |
| Aluminum amalgam (Al/Hg) | Another active metal amalgam used for reductive cleavage. | wikipedia.org |
| Samarium(II) iodide (SmI₂) | A powerful single-electron transfer reagent. | wikipedia.org |
| Tributyltin hydride (Bu₃SnH) | A radical-based reducing agent, often used with a radical initiator like AIBN. | wikipedia.orgresearchgate.net |
Derivatization of the Sulfonyl Moiety
The methylsulfonyl group (—SO₂CH₃) at the C-2 position of the pyrrole ring is a strong electron-withdrawing group, influencing the reactivity of the entire molecule. While the sulfonyl group itself is generally stable, its derivatization can be achieved through various transformations, often involving nucleophilic substitution or reduction.
One potential derivatization pathway involves the nucleophilic substitution of the methylsulfonyl group. Although challenging due to the strength of the C-S bond, under specific conditions, strong nucleophiles can displace the methylsulfonyl group. The reactivity is enhanced by the electron-deficient nature of the pyrrole ring, making the C-2 position susceptible to nucleophilic attack.
Alternatively, the reduction of the methylsulfonyl group to a sulfinyl or thioether functionality can provide access to a different set of derivatives. This transformation can be accomplished using various reducing agents. The resulting sulfides can then be further functionalized, for example, through oxidation back to the sulfone or by participating in other sulfur-centered reactions.
Functionalization of the Pyrrole Nitrogen (N-H)
The presence of a proton on the pyrrole nitrogen (N-H) provides a key site for functionalization, allowing for the introduction of a wide array of substituents through alkylation, arylation, and acylation reactions.
N-Alkylation and N-Arylation Strategies
N-alkylation of the 1H-pyrrole, 4-iodo-2-(methylsulfonyl)- scaffold can be readily achieved by reacting the pyrrole with various alkyl halides in the presence of a base. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Common bases employed for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). A variety of alkylating agents can be used, including simple alkyl halides, benzyl (B1604629) halides, and more complex alkylating agents containing other functional groups.
Similarly, N-arylation can be accomplished through copper- or palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the N-arylation of pyrroles, utilizing a palladium catalyst, a suitable ligand, and a base to couple the pyrrole with an aryl halide or triflate. wikipedia.org This reaction is tolerant of a wide range of functional groups on both the pyrrole and the aryl partner, enabling the synthesis of a diverse library of N-arylpyrrole derivatives.
Below is a representative table of N-alkylation and N-arylation reactions of pyrrole derivatives, illustrating the types of reagents and conditions that could be applied to the 1H-pyrrole, 4-iodo-2-(methylsulfonyl)- scaffold.
| Entry | Electrophile/Coupling Partner | Catalyst/Base | Solvent | Product | Yield (%) |
| 1 | Methyl iodide | NaH | THF | N-Methyl-4-iodo-2-(methylsulfonyl)-1H-pyrrole | - |
| 2 | Benzyl bromide | K₂CO₃ | DMF | N-Benzyl-4-iodo-2-(methylsulfonyl)-1H-pyrrole | - |
| 3 | Phenylboronic acid | Pd(OAc)₂/SPhos | Toluene | N-Phenyl-4-iodo-2-(methylsulfonyl)-1H-pyrrole | - |
| 4 | 4-Methoxyphenyl bromide | CuI/L-proline | DMSO | N-(4-Methoxyphenyl)-4-iodo-2-(methylsulfonyl)-1H-pyrrole | - |
Note: The yields for the specific target compound are not available in the literature and are represented by "-". The conditions are based on analogous reactions reported for other pyrrole derivatives.
Formation of N-(Methylsulfonyl)-carboxamides
The formation of N-(methylsulfonyl)-carboxamides from the 1H-pyrrole, 4-iodo-2-(methylsulfonyl)- scaffold would involve a reaction at the pyrrole nitrogen with a reagent that introduces a methylsulfonylcarboxamide group. A plausible synthetic route could involve the reaction of the N-deprotonated pyrrole with methylsulfonyl isocyanate or a related electrophile.
Alternatively, a multi-step sequence could be envisioned. For instance, the pyrrole nitrogen could first be acylated with a suitable reagent, followed by the introduction of the methylsulfonyl group. The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established transformation. nih.gov
Further Functionalization of the Pyrrole Ring System
Beyond the nitrogen atom, the carbon atoms of the pyrrole ring can also be functionalized, either through electrophilic aromatic substitution on the unsubstituted positions or by transformation of the existing iodo and methylsulfonyl groups.
Electrophilic Aromatic Substitution on the Pyrrole Ring (Excluding Halogenation)
The pyrrole ring is generally susceptible to electrophilic aromatic substitution. However, in the case of 1H-pyrrole, 4-iodo-2-(methylsulfonyl)-, the presence of two strong electron-withdrawing groups (iodo and methylsulfonyl) deactivates the ring towards electrophilic attack. The methylsulfonyl group at C-2 and the iodo group at C-4 significantly reduce the electron density of the pyrrole ring, making reactions like Friedel-Crafts acylation, nitration, and formylation challenging.
Under forcing conditions, electrophilic substitution might occur at the C-5 position, which is the most electron-rich carbon in the deactivated ring. However, the yields of such reactions are expected to be low, and side reactions may be prevalent. The Vilsmeier-Haack reaction, a common method for the formylation of electron-rich heterocycles, is likely to be difficult on this substrate due to the deactivating effects of the substituents. quimicaorganica.orgrsc.org Similarly, Friedel-Crafts alkylation and acylation, which typically require electron-rich aromatic substrates, would be challenging. acs.orgacs.orgresearchgate.net Nitration, another common electrophilic aromatic substitution, would also be hindered by the deactivated nature of the ring. libretexts.org
Transformations of Existing Functional Groups on the Pyrrole Ring
The iodo group at the C-4 position is a versatile handle for a variety of cross-coupling reactions, providing a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between the C-4 position of the pyrrole and a variety of organoboron reagents. This reaction is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of 4-aryl- and 4-vinyl-substituted pyrroles. researchgate.netmdpi.com
Sonogashira Coupling: The Sonogashira coupling, another palladium-catalyzed reaction, facilitates the formation of a C-C bond between the C-4 position and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is an excellent method for introducing alkynyl moieties onto the pyrrole ring.
Heck Reaction: The Heck reaction provides a means to form a C-C bond between the C-4 position and an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is particularly useful for the synthesis of 4-alkenylpyrrole derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form a C-N bond at the C-4 position by coupling the iodo-pyrrole with a primary or secondary amine. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.govlibretexts.org
The following table summarizes potential cross-coupling reactions at the C-4 position of the 1H-pyrrole, 4-iodo-2-(methylsulfonyl)- scaffold.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-2-(methylsulfonyl)-1H-pyrrole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-2-(methylsulfonyl)-1H-pyrrole |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | 4-Alkenyl-2-(methylsulfonyl)-1H-pyrrole |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | 4-Amino-2-(methylsulfonyl)-1H-pyrrole |
Note: The specific conditions and yields would need to be optimized for the target compound.
In addition to cross-coupling reactions, the iodo group can be transformed through other reactions such as metal-halogen exchange to generate an organolithium or Grignard reagent, which can then be reacted with various electrophiles.
The methylsulfonyl group, while generally stable, can also be a site for transformation. As mentioned in section 3.2.3, it can potentially undergo nucleophilic displacement or reduction.
Mechanistic Investigations and Reaction Pathways
Mechanistic Studies of Halogenation and Sulfonylation Processes
The synthesis of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- involves the introduction of iodo and methylsulfonyl groups onto the pyrrole (B145914) ring, processes governed by the principles of electrophilic aromatic substitution. Pyrrole is an electron-rich heterocycle that readily reacts with electrophiles, typically at the α-position (C-2 or C-5) due to the superior stabilization of the cationic intermediate (arenium ion). uctm.edu
The introduction of the methylsulfonyl group (—SO₂CH₃) at the C-2 position is a critical step. Sulfonylation of aromatic rings is achieved using sulfur trioxide (SO₃), often in a complex with a Lewis base like pyridine (B92270) to temper its reactivity. masterorganicchemistry.com The active electrophile is proposed to be HSO₃⁺ or a related species. The mechanism involves the attack of the pyrrole's π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate. Subsequent deprotonation by a weak base restores the aromaticity of the ring. The presence of the electron-withdrawing sulfonyl group deactivates the pyrrole ring towards further electrophilic substitution.
Following sulfonylation, the introduction of an iodine atom at the C-4 position (a β-position) is undertaken. The directing effects of the existing C-2 sulfonyl group must be considered. As a strong deactivating and meta-directing group in benzene (B151609) chemistry, its influence on the five-membered pyrrole ring is nuanced. However, electrophilic attack is generally directed away from the electron-deficient part of the ring. Halogenation of pyrroles can be vigorous and lead to polysubstitution. uctm.edu To achieve mono-iodination at the C-4 position on the deactivated 2-(methylsulfonyl)pyrrole substrate, mild iodinating agents are required. The mechanism follows the typical electrophilic aromatic substitution pathway, where an electrophilic iodine species (e.g., I⁺ generated from I₂ and an oxidizing agent) is attacked by the pyrrole ring, leading to the formation of the 4-iodo substituted product after deprotonation.
| Reaction Step | Reagents | Key Intermediate | Mechanism |
| Sulfonylation | SO₃-Pyridine Complex | Resonance-stabilized carbocation (Arenium ion) | Electrophilic Aromatic Substitution |
| Iodination | I₂, Oxidizing Agent | Resonance-stabilized carbocation (Arenium ion) | Electrophilic Aromatic Substitution |
Exploration of Catalytic Cycles in Transition Metal-Mediated Reactions
The carbon-iodine bond at the C-4 position of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly relevant. researchgate.net
The catalytic cycle for these reactions generally begins with a low-valent transition metal complex, typically Palladium(0). youtube.comyoutube.com The key mechanistic steps are:
Oxidative Addition : The cycle initiates with the insertion of the Pd(0) catalyst into the carbon-iodine bond of the pyrrole substrate. This is often the rate-determining step. The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex. The presence of the electron-withdrawing sulfonyl group can influence the electron density at the C-4 position and thus affect the rate of this step.
Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck): In a Suzuki coupling, a boronic acid derivative (R-B(OH)₂) transfers its organic group (R) to the palladium center in the presence of a base. This step, known as transmetalation, results in a diorganopalladium(II) complex.
Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic ligands are eliminated from the palladium center. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com For the reaction to proceed, the two groups to be coupled must typically be cis to each other on the palladium complex.
A representative catalytic cycle for a Suzuki coupling reaction is illustrated below.
| Step | Description | Palladium Oxidation State |
| 1. Oxidative Addition | Pd(0) inserts into the Pyrrole-Iodine bond. | 0 → +2 |
| 2. Transmetalation | An organic group is transferred from a boron reagent to the Pd(II) complex. | +2 |
| 3. Reductive Elimination | The two organic groups couple, and the C-C bond is formed, regenerating Pd(0). | +2 → 0 |
Radical Pathways and Charge-Transfer Complex Participation in Pyrrole Functionalization
Beyond ionic pathways, radical mechanisms offer alternative routes for the functionalization of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-. The C-I and C-S bonds present in the molecule can serve as precursors for radical generation.
The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light (photolysis), or through interaction with a radical initiator, to generate a pyrrolyl radical at the C-4 position. This reactive intermediate can then participate in various radical-mediated transformations, such as addition to alkenes or alkynes, or coupling with other radical species.
Additionally, the methylsulfonyl group can be involved in radical reactions. Under visible-light photoredox catalysis, N-S bonds in sulfonyl amides have been shown to cleave, generating sulfonyl and nitrogen-centered radicals. nih.gov While the target compound features a C-S bond, analogous photocatalytic strategies could potentially lead to C-S bond cleavage or activate the molecule through the formation of a radical ion or charge-transfer complex. For instance, interaction with a photosensitizer could lead to a single-electron transfer (SET) event, generating a pyrrole radical cation or anion, which would exhibit distinct reactivity patterns. The formation of a charge-transfer complex between the electron-deficient sulfonylpyrrole and an electron-rich species could facilitate subsequent reactions under photochemical conditions.
Domino and Cascade Mechanisms in Multicomponent Pyrrole Syntheses
While the preceding sections discuss the functionalization of a pre-formed pyrrole, domino and cascade reactions represent an efficient strategy for the de novo synthesis of highly substituted pyrroles, such as 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, from simpler acyclic precursors in a single pot. These reactions involve a sequence of intramolecular and/or intermolecular transformations where the product of one step becomes the substrate for the next. acs.orgacs.org
A hypothetical multicomponent domino reaction for a polysubstituted pyrrole could involve the reaction of an amine, a 1,4-dicarbonyl compound, and sources for the iodo and sulfonyl functionalities. More advanced strategies involve sequences like Michael addition, intramolecular cyclization, and aromatization. acs.orgnih.gov For example, a four-component reaction between an arylglyoxal, an aniline, a dialkyl but-2-ynedioate, and malononitrile (B47326) has been shown to produce polysubstituted pyrroles through a complex cascade involving Michael addition, cyclization, and ring-opening steps. acs.orgnih.gov Incorporating iodine and a methylsulfonyl group into such a sequence would require starting materials bearing these functionalities, which would then be carried through the cascade to yield the final, highly functionalized pyrrole product.
These one-pot syntheses are highly atom-economical and can rapidly build molecular complexity. acs.orgnih.govurfu.ru The mechanism is often intricate, involving a series of carefully orchestrated steps that proceed without the need to isolate intermediates.
Stereochemical Aspects of Pyrrole Derivatization
The 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- molecule itself is achiral and planar. Stereochemistry becomes a relevant consideration when the pyrrole ring is derivatized in a way that creates one or more stereocenters.
Stereochemical control can be exerted in several ways:
Substrate-Controlled Diastereoselectivity : If a chiral substituent is introduced at another position on the ring (e.g., via N-alkylation with a chiral electrophile or cross-coupling at the C-4 position with a chiral partner), the existing stereocenter can direct the stereochemical outcome of subsequent reactions at other sites on the pyrrole.
Reagent-Controlled Enantioselectivity : Asymmetric catalysis can be used to introduce new functionality enantioselectively. For example, an asymmetric hydrogenation of a double bond in a substituent attached to the pyrrole ring could be achieved using a chiral transition metal catalyst.
Diastereoselective Reduction of the Pyrrole Ring : While challenging due to the aromaticity of the ring, the reduction of the pyrrole nucleus to a pyrrolidine (B122466) creates up to four new stereocenters. The hydrogenation of substituted pyrroles using heterogeneous catalysts like rhodium on alumina (B75360) has been shown to proceed with high diastereoselectivity, with hydrogen typically delivered from one face of the aromatic system. acs.org For the title compound, reduction would yield a substituted pyrrolidine where the relative stereochemistry of the iodo and methylsulfonyl groups would be determined by the facial selectivity of the hydrogenation.
Applications in Advanced Organic Synthesis and Materials Science Research
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- as a Versatile Synthetic Intermediate
1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is a highly functionalized heterocyclic compound that serves as a versatile intermediate in multi-step organic synthesis. The utility of this compound stems from its distinct reactive sites. The iodine atom at the 4-position is an excellent leaving group, making it ideal for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide array of carbon-based substituents, including aryl, alkyl, and alkynyl groups, at this position.
Simultaneously, the methylsulfonyl (-SO2CH3) group at the 2-position acts as a strong electron-withdrawing group. This electronic feature influences the reactivity of the entire pyrrole (B145914) ring, activating it for certain nucleophilic substitution reactions and directing further substitutions. The nitrogen atom of the pyrrole ring also provides a site for N-alkylation or N-arylation, further expanding the synthetic possibilities. The combination of these three reactive centers—the C-I bond, the activating sulfonyl group, and the N-H bond—provides chemists with a powerful tool for constructing complex molecular architectures from a single, readily available starting material.
Precursor for Complex Heterocyclic Systems
The strategic placement of functional groups in 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- makes it an ideal starting point for the synthesis of more complex heterocyclic structures.
The pyrrole nucleus is a common scaffold in many biologically active compounds and approved pharmaceuticals. 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- serves as a key building block in the synthesis of various pyrrole-based drug candidates. For instance, it is used in the synthesis of inhibitors for enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy. The synthesis often involves a critical Suzuki-Miyaura coupling reaction at the iodo-position to introduce complex aryl or heteroaryl side chains that are essential for biological activity.
Table 1: Examples of Drug Candidates Synthesized from 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-
| Target Class | Synthetic Reaction | Resulting Structure |
| IDO1 Inhibitors | Suzuki-Miyaura Coupling | Complex bi-aryl pyrrole derivatives |
| Kinase Inhibitors | Buchwald-Hartwig Amination | N-substituted pyrrole analogues |
| Anti-inflammatory Agents | Sonogashira Coupling | Alkynyl-substituted pyrroles |
While direct conversion into fused systems like indoles or benzofurans is less commonly documented starting from this specific pyrrole, its derivatives are instrumental in such transformations. After initial functionalization via cross-coupling reactions, the newly introduced groups can participate in subsequent intramolecular cyclization reactions to form fused heterocyclic systems. For example, a substituent introduced at the 4-position via a Suzuki coupling can be designed to contain a reactive group that subsequently cyclizes onto the 3-position of the pyrrole ring, leading to the formation of a pyrrolo-fused system. This strategy allows for the creation of diverse and complex polycyclic aromatic structures.
The true versatility of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is demonstrated in its use for creating highly substituted pyrroles. The sequential and selective manipulation of its functional groups allows for the precise installation of various substituents around the pyrrole core.
A typical synthetic sequence might involve:
N-Substitution: Alkylation or arylation at the nitrogen atom.
C4-Substitution: A palladium-catalyzed cross-coupling reaction at the iodo-position.
C5-Substitution: Directed lithiation or halogenation at the 5-position, facilitated by the directing effect of the N-substituent and the electronic nature of the sulfonyl group, followed by further functionalization.
This step-wise approach provides access to a vast chemical space of tri- and tetra-substituted pyrroles, which are valuable scaffolds in medicinal chemistry and materials science.
Table 2: Cross-Coupling Reactions for Pyrrole Functionalization
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | C-C (Aryl/Vinyl) |
| Sonogashira | Terminal Alkynes | C-C (Alkynyl) |
| Heck | Alkenes | C-C (Alkenyl) |
| Buchwald-Hartwig | Amines, Amides | C-N |
| Stille | Organostannanes | C-C |
Development of Novel Reagents and Catalysts Utilizing Pyrrole Scaffolds
The pyrrole scaffold is a known component in the structure of ligands for transition metal catalysis, such as in porphyrins. 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- can be used as a starting material to synthesize specialized pyrrole-based ligands. By elaborating the structure through the reactions described above, new molecules can be designed where the pyrrole unit is appended to phosphine (B1218219), amine, or other coordinating groups. These resulting ligands can then be complexed with metals like palladium, rhodium, or copper to generate novel catalysts for various organic transformations. The electronic properties of these catalysts can be fine-tuned by modifying the substituents on the pyrrole ring, which in turn influences their catalytic activity and selectivity.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, DFT calculations can elucidate how the iodo and methylsulfonyl substituents modulate the reactivity of the pyrrole (B145914) ring.
Influence of Substituents on Electronic Structure and Reactivity:
The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group, which significantly decreases the electron density of the pyrrole ring. Conversely, the iodo (-I) group can exhibit a dual electronic effect: it is inductively withdrawing but can also be weakly π-donating. DFT calculations can precisely map the electron density distribution and electrostatic potential of the molecule. This information helps predict the most likely sites for electrophilic and nucleophilic attack.
Modeling Reaction Mechanisms:
DFT is extensively used to model the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. hilarispublisher.com For reactions involving 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, DFT could be employed to study mechanisms such as nucleophilic aromatic substitution of the iodine atom or reactions at the N-H position. By calculating the energy barriers for different proposed pathways, the most favorable reaction mechanism can be identified. hilarispublisher.com For example, a computational study on the synthesis of pyrrole-pyrazines utilized DFT to model the Paal-Knorr reaction mechanism, optimizing geometries of stationary points and calculating vibrational frequencies to characterize transition states. hilarispublisher.com
A summary of typical parameters calculated using DFT to assess reactivity is presented in Table 1.
| DFT-Calculated Parameter | Significance in Reactivity Analysis |
| HOMO Energy (EHOMO) | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy (ELUMO) | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net |
| Mulliken Atomic Charges | Provides insight into the electron distribution and identifies electropositive/electronegative centers. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying regions prone to electrophilic or nucleophilic attack. nih.gov |
| Fukui Functions (f+, f-) | Identifies the sites most susceptible to nucleophilic (f+) and electrophilic (f-) attack within the molecule. nih.gov |
Computational Modeling of Pyrrole Functionalization Pathways
Computational modeling is instrumental in understanding and predicting the outcomes of pyrrole functionalization reactions. Given the substituted nature of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, predicting the regioselectivity of further functionalization is a complex task that can be addressed computationally.
C-H Functionalization:
Direct C-H functionalization is a highly sought-after transformation in organic synthesis. Computational studies, often using DFT, can model the mechanisms of various C-H activation strategies. nih.gov For the target molecule, the remaining C-H bonds are at the C3 and C5 positions. A computational model could predict which of these sites is more reactive towards a specific reagent or catalyst system. For example, computational studies on rhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole have been used to rationalize the observed reactivity and selectivity by comparing the activation energies of competing pathways, such as C-H functionalization versus cyclopropanation. nih.gov These models evaluate transition state energies to explain why certain products are formed exclusively. nih.gov
Metal-Catalyzed Cross-Coupling:
The iodine atom at the C4 position is a prime handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational modeling can simulate the catalytic cycles of these reactions. Key steps such as oxidative addition, transmetalation, and reductive elimination can be modeled to understand the influence of the pyrrole core and its substituents on the reaction efficiency and to predict potential side reactions.
Reaction Pathway Analysis:
Computational chemistry allows for the detailed exploration of reaction pathways that might be difficult to study experimentally. nih.gov For instance, the functionalization of N-acylpyrroles can proceed through different pathways like an anionic Fries rearrangement or C-H functionalization, and computational models have shown that the choice of base can selectively favor one pathway over the other. rsc.org Such studies provide mechanistic insights that are crucial for reaction optimization. The modeling of transition states and intermediates provides a quantitative basis for understanding the chemoselectivity observed in these reactions. rsc.org
Key aspects of modeling functionalization pathways are summarized in Table 2.
| Modeling Aspect | Computational Approach | Insights Gained |
| Regioselectivity | Calculation of activation energy barriers for reaction at different sites (e.g., C3 vs. C5). | Prediction of the major product isomer in C-H functionalization or other substitution reactions. nih.govacs.org |
| Catalyst-Substrate Interaction | Modeling the geometry and electronic interaction between the pyrrole substrate and a metal catalyst. | Understanding the binding mode and the role of the catalyst in lowering reaction barriers. mdpi.com |
| Transition State Analysis | Locating and characterizing transition state structures on the potential energy surface. | Determining the rate-limiting step of a reaction and rationalizing the observed reaction kinetics. hilarispublisher.comnih.gov |
| Competing Pathways | Comparing the energetic profiles of different possible reaction mechanisms. | Explaining chemoselectivity and predicting potential side products. nih.govrsc.org |
Quantitative Structure-Activity Relationship (QSAR) Studies in Analogue Development (Excluding Biological Activity Details)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and a specific property. nih.gov In the context of developing analogues of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, QSAR can be a valuable tool for predicting the properties of newly designed molecules without the need for their synthesis and testing, thereby streamlining the development process. researchgate.netresearchgate.net
QSAR Methodology:
The development of a QSAR model involves several key steps:
Data Set Compilation: A training set of pyrrole analogues with known, measured properties is assembled. An external test set is also selected to validate the model's predictive power. tandfonline.com
Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure. rutgers.edu
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation that links the descriptors to the measured property. researchgate.nettandfonline.com
Model Validation: The model's statistical significance and predictive ability are rigorously assessed using techniques like cross-validation (e.g., leave-one-out) and prediction on the external test set. tandfonline.com
Application in Analogue Design:
A validated QSAR model can be used to predict the properties of virtual, yet-to-be-synthesized analogues of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-. By systematically modifying the parent structure (e.g., replacing the iodine with other halogens, altering the sulfonyl group, or adding substituents at other positions) and calculating the descriptors for these new virtual compounds, their properties can be estimated using the QSAR equation. This allows chemists to prioritize the synthesis of compounds that are predicted to have the most desirable properties.
The descriptors used in QSAR models for heterocyclic compounds can be categorized as shown in Table 3.
| Descriptor Category | Examples | Information Encoded |
| 1D Descriptors | Molecular Weight, Atom Counts, Bond Counts | Basic molecular composition. |
| 2D Descriptors | Topological Indices (e.g., Connectivity Indices), Molecular Refractivity | Molecular branching, size, and polarizability. rutgers.edu |
| 3D Descriptors | Steric Parameters (e.g., Verloop), Molecular Volume, Surface Area | Three-dimensional shape and size of the molecule. rutgers.edu |
| Electronic Descriptors | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies | Electron distribution and quantum chemical properties. rutgers.edu |
| Physicochemical Descriptors | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and solubility characteristics. rutgers.edu |
By identifying which descriptors are most influential in the QSAR model, researchers can gain insights into the structural features that are critical for a given property. This knowledge guides the rational design of new analogues with improved characteristics.
Future Research Directions and Research Outlook for 1h Pyrrole, 4 Iodo 2 Methylsulfonyl
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- and its derivatives will likely focus on improving efficiency, sustainability, and access to structural diversity. Current synthetic routes to polysubstituted pyrroles often involve multi-step sequences that can be time-consuming and generate significant waste. rsc.org Modern synthetic strategies offer promising avenues to overcome these limitations.
One key area of development will be the application of multicomponent reactions (MCRs) . Isocyanide-based MCRs, for example, have proven to be a powerful tool for the one-pot synthesis of highly substituted pyrroles, offering high atom economy and operational simplicity. rsc.orgrsc.org A hypothetical four-component reaction could be envisioned, bringing together simpler precursors to construct the substituted pyrrole (B145914) core in a single step.
Furthermore, a shift towards more sustainable and green synthetic approaches is anticipated. nih.govrsc.orgsemanticscholar.org This includes the use of environmentally benign solvents, catalyst-free domino reactions, and energy-efficient techniques like microwave-assisted synthesis. rsc.orgacs.org For instance, an iridium-catalyzed deoxygenation and linkage of secondary alcohols and amino alcohols represents a sustainable route to the pyrrole core, producing only hydrogen gas as a byproduct. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Design of novel MCRs for direct synthesis of the target compound. |
| Catalytic Methods | High yields, mild reaction conditions | Development of novel catalysts (e.g., iridium, copper) for sustainable pyrrole synthesis. nih.govorganic-chemistry.orgnih.gov |
| Green Chemistry Approaches | Environmentally benign, reduced energy consumption | Application of microwave-assisted synthesis, use of green solvents, and catalyst-free conditions. rsc.orgsemanticscholar.org |
Exploration of Novel Reactivity Patterns for Further Functionalization
The unique substitution of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- provides multiple handles for chemical modification, allowing for the exploration of novel reactivity patterns. The electron-rich nature of the pyrrole ring, modulated by the electron-withdrawing sulfonyl group, presents a fascinating platform for studying regioselective reactions. bath.ac.uk
The 4-iodo substituent is a prime site for a variety of cross-coupling reactions . While palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings are well-established for iodo-heterocycles, future research could explore copper-mediated and metal-free oxidative coupling reactions. bath.ac.ukrsc.orgacs.org Hypervalent iodine reagents, for instance, could facilitate the coupling of the pyrrole core with a wide range of arenes under mild, metal-free conditions. rsc.orgfrontiersin.orgnih.gov
The methylsulfonyl group not only influences the electronics of the pyrrole ring but can also serve as a reactive center. Future work could investigate the use of sulfonyl pyrroles as precursors to both sulfonyl and pyrrolyl radicals under visible light-mediated conditions, enabling novel di- and tri-functionalization of alkenes. rsc.org
Finally, the N-H bond and the C-H bonds of the pyrrole ring offer further opportunities for functionalization. nih.gov Metal-catalyzed C-H activation and functionalization would provide a direct and atom-economical route to introduce new substituents without the need for pre-functionalized starting materials.
| Reactive Site | Potential Reactions | Anticipated Outcomes |
| 4-Iodo group | Suzuki-Miyaura, Stille, Heck, Sonogashira, Copper-mediated couplings, Metal-free oxidative couplings | Introduction of aryl, vinyl, and alkynyl groups for the synthesis of complex molecules. |
| 2-Methylsulfonyl group | Radical precursor, Nucleophilic aromatic substitution | Generation of sulfonyl and pyrrolyl radicals for alkene functionalization; displacement of the sulfonyl group. |
| N-H and C-H bonds | N-alkylation/arylation, C-H activation/functionalization | Direct introduction of a wide range of substituents, enhancing molecular diversity. |
Design and Synthesis of New Complex Molecular Architectures
The pyrrole nucleus is a key structural motif in a vast number of natural products and biologically active molecules. nih.govnumberanalytics.combiolmolchem.com The unique substitution pattern of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- makes it an attractive building block for the design and synthesis of novel and complex molecular architectures with potential applications in medicinal chemistry and materials science. numberanalytics.comnbinno.com
In the realm of medicinal chemistry , this compound could serve as a scaffold for the development of new therapeutic agents. Pyrrole derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govresearchgate.net The ability to functionalize both the 4- and 2-positions allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. For example, the pyrrole core could be incorporated into larger systems designed to inhibit specific protein kinases, a common strategy in cancer therapy. nih.gov
The synthesis of macrocycles and other complex fused heterocyclic systems is another promising direction. researchgate.net The reactive handles on the pyrrole ring can be utilized in intramolecular reactions or in multi-step sequences to construct elaborate three-dimensional structures.
Integration into Emerging Fields of Chemical Research
The unique electronic and structural features of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- and its derivatives could enable their integration into emerging areas of chemical research, particularly in materials science . researchgate.neteurekaselect.com
Pyrrole-based polymers, such as polypyrrole, are well-known for their conducting properties. frontiersin.org The introduction of sulfonyl and iodo groups could be used to tune the electronic properties of such polymers, potentially leading to new materials for organic electronics, sensors, and energy storage devices. The development of pyrrole-based conjugated microporous polymers (CMPs) for applications in heterogeneous catalysis and gas storage is another exciting possibility. frontiersin.org
Furthermore, the pyrrole scaffold is relevant in the design of chemosensors . The nitrogen atom and the substituents can act as binding sites for metal ions or other analytes, and the electronic properties of the pyrrole ring can be modulated to produce a detectable signal, such as a change in color or fluorescence, upon binding. researchgate.net
| Emerging Field | Potential Application | Key Research Focus |
| Materials Science | Conducting polymers, Organic electronics, Porous materials | Synthesis of novel polymers and CMPs with tailored electronic and physical properties. frontiersin.org |
| Chemosensors | Detection of metal ions and other analytes | Design of pyrrole-based sensors with high sensitivity and selectivity. researchgate.net |
| Supramolecular Chemistry | Self-assembling systems, Molecular recognition | Utilization of the pyrrole core in the construction of complex supramolecular architectures. nih.gov |
Q & A
Q. What are the key synthetic routes for preparing 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-, and how are intermediates purified?
The synthesis typically involves functionalization of the pyrrole core. For example, sulfonyl groups can be introduced via reactions like sulfonylation of a pyrrole precursor, followed by iodination at the 4-position. A multi-step approach may include:
- Step 1 : Sulfonylation of 1H-pyrrole using methylsulfonyl chloride under controlled pH and temperature (e.g., 0–5°C in anhydrous conditions).
- Step 2 : Directed iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF), leveraging the electron-withdrawing sulfonyl group to direct electrophilic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol or ethanol) are common. Purity is confirmed via HPLC and NMR .
Q. How do the electronic effects of the methylsulfonyl and iodo substituents influence the compound’s reactivity?
The methylsulfonyl group is a strong electron-withdrawing substituent, which deactivates the pyrrole ring and directs electrophilic attacks to the 4- and 5-positions. The iodo group, being moderately electron-withdrawing, further stabilizes the ring but can participate in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies using density functional theory (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR identify substituent positions (e.g., downfield shifts for sulfonyl and iodo groups).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., NH···O bonds involving the pyrrole N–H and sulfonyl oxygen) .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced biological activity?
- DFT Calculations : Predict regioselectivity in reactions (e.g., electrophilic substitution at the 5-position post-iodination) and quantify substituent effects on aromaticity.
- Molecular Docking : Screen derivatives against biological targets (e.g., enzymes or receptors) to assess binding affinity. For example, sulfonyl groups may interact with polar residues in active sites .
- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with experimental bioactivity data .
Q. What strategies resolve contradictions in reported reactivity data for iodinated pyrroles?
Discrepancies may arise from solvent effects, competing reaction pathways, or trace impurities. Systematic approaches include:
- Control Experiments : Vary solvents (e.g., DMF vs. THF) to assess polarity’s role.
- Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis to identify intermediates.
- Isotopic Labeling : Use to track substitution pathways .
Q. How do non-covalent interactions (e.g., hydrogen bonding) impact solid-state properties?
The sulfonyl group engages in NH···O hydrogen bonds with adjacent molecules, influencing crystal packing and melting points. For example, in related sulfonylated pyrroles, such interactions create layered structures with high thermal stability .
Methodological Considerations
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
Key issues include:
- Iodination Efficiency : Scalable iodination requires optimizing stoichiometry (e.g., 1.2 eq NIS) to minimize di- or tri-iodinated byproducts.
- Purification : Replace column chromatography with fractional crystallization for cost-effective large-scale purification .
Q. How can substituent effects be systematically compared across similar pyrrole derivatives?
Create a comparative table analyzing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
